1,4-Cyclohexanedimethanol
CAS No.: 3236-47-3
Cat. No.: VC13338544
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3236-47-3 |
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Molecular Formula | C8H16O2 |
Molecular Weight | 144.21 g/mol |
IUPAC Name | [4-(hydroxymethyl)cyclohexyl]methanol |
Standard InChI | InChI=1S/C8H16O2/c9-5-7-1-2-8(6-10)4-3-7/h7-10H,1-6H2 |
Standard InChI Key | YIMQCDZDWXUDCA-UHFFFAOYSA-N |
SMILES | C1CC(CCC1CO)CO |
Canonical SMILES | C1CC(CCC1CO)CO |
Boiling Point | 286 °C (cis-isomer), 283 °C (trans-isomer) |
Colorform | Liquid White waxy solid |
Flash Point | 166 °C 330 °F OC |
Melting Point | 43 °C (cis-isomer), 67 °C (trans-isomer) |
Introduction
Chemical Identity and Isomerism
Molecular Structure and Properties
1,4-Cyclohexanedimethanol (CAS No. 105-08-8) is a cycloaliphatic diol with two hydroxymethyl groups substituted at the 1,4-positions of a cyclohexane ring. Its molecular weight is 144.214 g/mol, with a monoisotopic mass of 144.115030 . The compound’s stereoisomerism arises from the spatial arrangement of the hydroxyl groups:
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Cis isomer: Hydroxymethyl groups on the same side of the cyclohexane ring.
The cis/trans ratio significantly impacts material properties. For instance, polyesters derived from trans-rich CHDM exhibit higher melting points and crystallinity compared to cis-dominant variants . Commercial grades are categorized by isomer ratios, such as 30:70 (cis:trans) and 25:75 .
Property | Value | Source |
---|---|---|
Molecular formula | ||
Average mass | 144.214 g/mol | |
Boiling point | 310°C (estimated) | |
Density | 1.15 g/cm³ |
Toxicological Profile
CHDM exhibits low acute toxicity, with a rat oral LD₅₀ of 3,200–6,400 mg/kg . In Sprague-Dawley rats, 95% of orally administered CHDM is excreted unchanged in urine within 3 minutes, indicating rapid absorption and elimination . Metabolites include 1,4-cyclohexanedicarboxylic acid and 4-hydroxymethylcyclohexanecarboxylic acid, with no isomer interconversion observed .
Synthesis and Industrial Production
Conventional Methods
CHDM is traditionally synthesized via hydrogenation of dimethyl terephthalate (DMT), yielding a cis/trans isomer mixture. Post-synthesis isomerization is often required to achieve high trans content, complicating production workflows .
Advanced Two-Step Hydrogenation
A patent-pending method (WO2021133138A1) bypasses isomerization by using terephthalic acid as a feedstock :
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First-stage hydrogenation: Terephthalic acid is hydrogenated to 1,4-cyclohexanedicarboxylic acid (CHDA) using a ruthenium catalyst.
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Second-stage hydrogenation: CHDA undergoes further hydrogenation to CHDM with a palladium-zinc catalyst.
This continuous process achieves >70% trans isomer content without additional steps, reducing energy loss and production costs .
Parameter | First Stage | Second Stage |
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Catalyst | Ru/C | Pd-Zn/C |
Temperature | 150°C | 200°C |
Pressure | 50 bar H₂ | 100 bar H₂ |
Trans isomer yield | 65–70% | 70–75% |
Applications in Polymer Science
Polyethylene Terephthalate (PET) Modifications
CHDM copolymerizes with ethylene glycol to produce glycol-modified PET (PETG), which exhibits:
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Enhanced clarity: Reduced crystallinity improves optical transparency .
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Processability: Lower melting points facilitate injection molding .
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Chemical resistance: Superior stability against hydrolytic degradation .
PETG dominates medical device packaging and 3D printing filaments, leveraging CHDM’s ability to inhibit acetaldehyde formation .
High-Performance Polyesters
Saturated polyesters containing CHDM are used in:
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Coatings: Automotive primers with improved adhesion and weatherability .
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Films: Biaxially oriented polyester films for flexible electronics .
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Unsaturated resins: Fiberglass-reinforced plastics for marine and aerospace applications .
Global Market Landscape
Regional Dynamics
North America leads CHDM consumption (44% share), driven by packaging and automotive sectors. Asia-Pacific follows at 37%, fueled by China’s expanding polyester industry .
Region | Market Share (2023) | Key Drivers |
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North America | 44% | PETG demand, R&D investments |
Europe | 15% | Sustainable coatings policies |
Asia-Pacific | 37% | Industrial growth in China |
Key Market Players
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Eastman Chemical: Dominates production with a 60% market share .
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SK Chemicals: Focuses on high-trans CHDM for specialty polyesters .
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Kangheng Chemical: Expands capacity to meet Asia-Pacific demand .
Environmental and Regulatory Considerations
CHDM’s low volatility and minimal bioaccumulation potential align with OECD sustainability guidelines. Regulatory filings emphasize its safety in food-contact polymers (FDA 21 CFR 177.2420) .
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